molecular formula C16H13BrN2O2 B7503217 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide

Cat. No.: B7503217
M. Wt: 345.19 g/mol
InChI Key: RVMBLFDIGGVJBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide, also known as BRD 7552, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide 7552 involves the inhibition of specific proteins involved in cell proliferation and survival. It has been found to target the bromodomain and extra-terminal (BET) family of proteins, which are known to play a crucial role in cancer cell growth and survival. By inhibiting these proteins, this compound 7552 effectively prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound 7552 has been found to exhibit various biochemical and physiological effects, including anti-inflammatory and neuroprotective effects. It has also been found to inhibit the growth of cancer cells and induce cell death. In addition, this compound 7552 has been reported to exhibit anti-angiogenic effects, which may have potential applications in the treatment of cancer and other angiogenesis-related disorders.

Advantages and Limitations for Lab Experiments

2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide 7552 has several advantages for lab experiments, including its high purity and yield, and its ability to selectively target specific proteins involved in cell proliferation and survival. However, one of the limitations of this compound 7552 is its limited solubility in aqueous solutions, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for the research and development of 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide 7552. One potential direction is to explore its applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for other types of cancer, such as breast cancer and lung cancer. In addition, further research is needed to optimize the synthesis method of this compound 7552 and improve its solubility in aqueous solutions, which may enhance its efficacy in various applications.
Conclusion:
In conclusion, this compound 7552 is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. Its ability to selectively target specific proteins involved in cell proliferation and survival makes it a potential candidate for the treatment of various diseases, particularly cancer. Further research is needed to explore its potential applications and optimize its synthesis and efficacy in various applications.

Synthesis Methods

The synthesis of 2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide 7552 involves the reaction of 6-bromoindole with 3-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to obtain the final compound. The synthesis of this compound 7552 has been reported in several scientific journals, and the purity and yield of the compound have been optimized for various applications.

Scientific Research Applications

2-(6-bromo-1H-indol-1-yl)-N-(3-hydroxyphenyl)acetamide 7552 has been found to exhibit potential applications in scientific research, particularly in the field of cancer research. It has been reported to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In addition, this compound 7552 has also been found to exhibit anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Properties

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O2/c17-12-5-4-11-6-7-19(15(11)8-12)10-16(21)18-13-2-1-3-14(20)9-13/h1-9,20H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMBLFDIGGVJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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